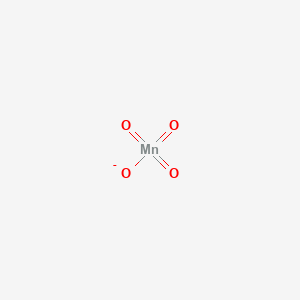
Trisodium orthoborate
Vue d'ensemble
Description
Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. When combined with sodium, it forms sodium borate, commonly referred to as boric acid, sodium salt. This compound is widely used in various industrial, medical, and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} ] This reaction yields boric acid and sodium chloride as by-products .
Industrial Production Methods: In industrial settings, boric acid is often produced by the hydrolysis of boron trihalides and diborane. For example: [ \text{B}_2\text{H}_6 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{BO}_3 + 6\text{H}_2 ] This method is efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Boric acid, sodium salt, undergoes various chemical reactions, including:
Neutralization: Reacts with strong bases like sodium hydroxide to form sodium borate. [ \text{H}_3\text{BO}_3 + 3\text{NaOH} \rightarrow \text{Na}_3\text{BO}_3 + 3\text{H}_2\text{O} ]
Complexation: Forms complexes with diols, polyols, and polysaccharides.
Hydrolysis: Hydrolyzes in water to form boric acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Sodium hydroxide, hydrochloric acid, boron trihalides, diborane.
Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Major Products:
Sodium Borate: Formed from the neutralization reaction.
Boric Acid: Formed from hydrolysis and other reactions involving boron compounds.
Applications De Recherche Scientifique
Boric acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a buffer in chemical reactions and as a precursor for other boron compounds.
Biology: Employed in the preparation of biological buffers and as an antiseptic.
Medicine: Utilized in ophthalmic solutions, antiseptics, and antifungal treatments.
Industry: Applied in the manufacture of glass, ceramics, and as a flame retardant.
Mécanisme D'action
Boric acid acts as a Lewis acid, accepting electron pairs from donor molecules. It forms complexes with amino acids, carbohydrates, nucleotides, and vitamins through electron donor-acceptor interactions. These interactions are believed to be beneficial for human health, particularly in the stabilization of sugar molecules and the synthesis of peptides and nucleic acids .
Comparaison Avec Des Composés Similaires
Borax (Sodium Tetraborate): A common boron compound used in cleaning and laundry applications.
Boron Trioxide: Used in the manufacture of borosilicate glass.
Metaboric Acid (HBO2): Another form of boric acid with different properties and applications.
Uniqueness: Boric acid, sodium salt, is unique due to its ability to form stable complexes with various organic molecules, making it highly versatile in scientific and industrial applications. Its mild antiseptic properties also make it valuable in medical applications .
Propriétés
IUPAC Name |
sodium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Na/c2-1(3)4;/q-3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOJDGNGVXSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNaO3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13840-56-7, 14312-40-4 | |
| Record name | Boric acid (H3BO3), sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Orthoboric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)


